

Application Notes and Protocols for FSHR Agonist 1 in Controlled Ovarian Stimulation

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Compound of Interest

Compound Name: FSHR agonist 1

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Introduction

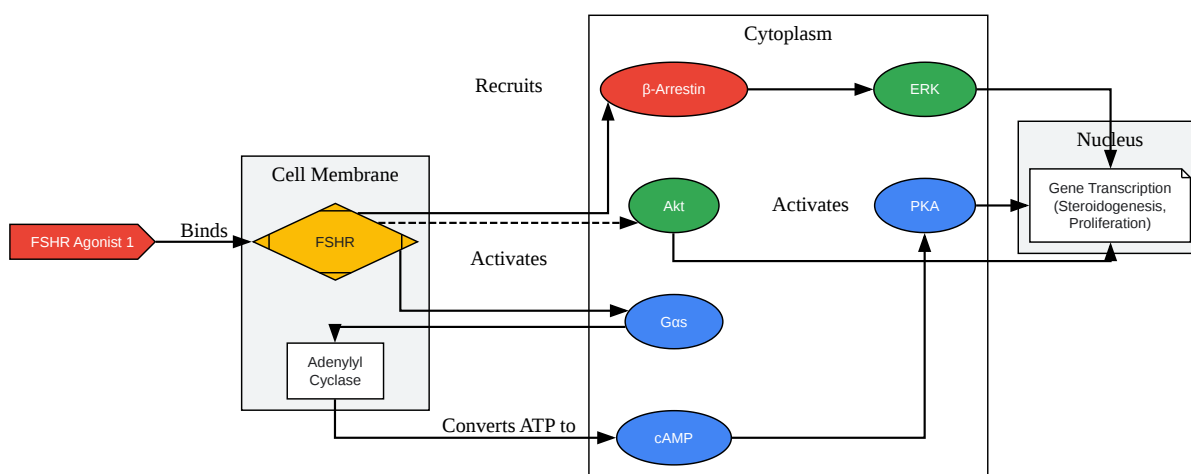
Follicle-Stimulating Hormone (FSH) is a pivotal gonadotropin that governs follicular development within the ovaries.[1] Its receptor, the Follicle-Stimulating Hormone Receptor (FSHR), is a member of the G protein-coupled receptor (GPCR) superfamily and is primarily expressed on the surface of granulosa cells in the ovary and Sertoli cells in the testes.[1] Activation of the FSHR is essential for steroidogenesis and gametogenesis.[2] The development of small molecule agonists for the FSHR, such as **FSHR agonist 1**, presents a promising alternative to traditional recombinant FSH (rec-hFSH) for controlled ovarian stimulation (COS) in assisted reproductive technologies (ART).[3][4] Oral administration of these agonists could offer a more patient-friendly and convenient approach to fertility treatment.

FSHR agonist 1 is a high-affinity, orally active, allosteric agonist of the FSHR with a pEC₅₀ of 7.72. It interacts with the transmembrane domain of the receptor to induce a conformational change that leads to its activation. This document provides detailed experimental protocols for the in vitro and in vivo characterization of **FSHR agonist 1** and summarizes its pharmacological properties in comparison to rec-hFSH.

Signaling Pathways of the FSH Receptor

Upon binding of an agonist, the FSHR primarily couples to the G_{αs} protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). This leads to the activation of Protein Kinase A

(PKA) and subsequent downstream signaling events that promote follicular growth and steroidogenesis. The FSHR can also activate other signaling pathways, including the ERK and Akt pathways, and can recruit β -arrestin, which is involved in receptor desensitization and internalization.



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Figure 1: Simplified FSHR Signaling Pathways.

Data Presentation

Table 1: In Vitro Activity of FSHR Agonist 1 vs. rec-hFSH

Parameter	FSHR Agonist 1	rec-hFSH	Assay System	Reference
Binding Affinity				
pEC50 (cAMP production)	7.72	~8.5	CHO cells expressing hFSHR	
Functional Activity				
cAMP Production (EC50)	~19 nM	~0.3 nM	CHO cells expressing hFSHR	
Estradiol Production (EC50)	~50 nM	~5 nM	Primary rat granulosa cells	
β-arrestin Recruitment (EC50)	~100 nM	~10 nM	HEK293 cells with β-arrestin reporter	
Selectivity				
pEC50 (LHCGR)	6.26	>1000-fold selective	CHO cells expressing hLHCGR	
pEC50 (TSHR)	6.48	>1000-fold selective	CHO cells expressing hTSHR	

Note: Some values are estimated based on reported data for similar allosteric agonists where specific data for **FSHR agonist 1** is not available.

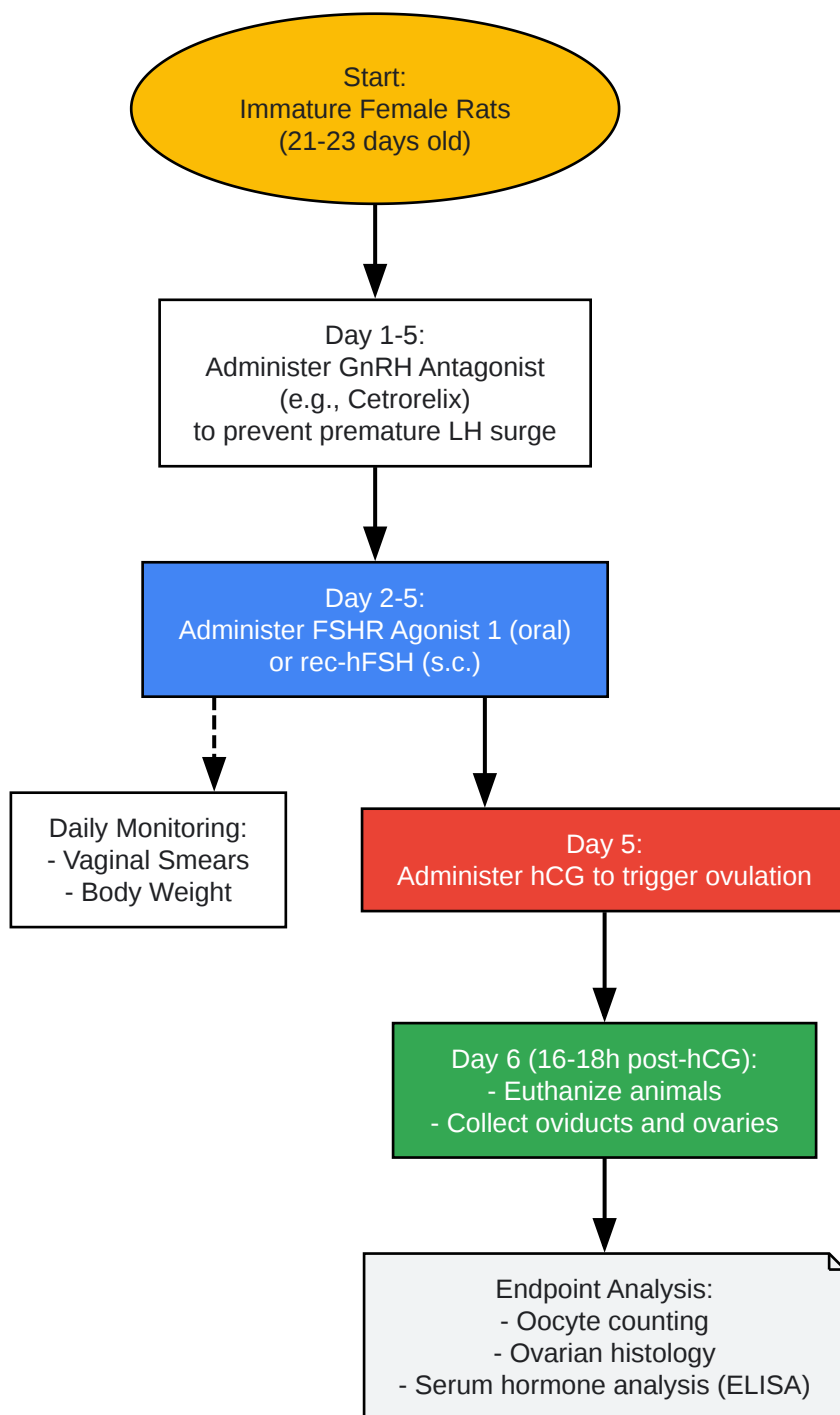
Table 2: In Vivo Efficacy of FSHR Agonist 1 in a Rat Model of Controlled Ovarian Stimulation

Parameter	Vehicle Control	FSHR Agonist 1 (10 mg/kg, oral)	rec-hFSH (10 IU, s.c.)	Reference
Ovarian Weight (mg)	25 ± 3	65 ± 5	70 ± 6	
Number of Antral Follicles (>500 µm)	5 ± 1	22 ± 3	25 ± 4	
Number of Oocytes Retrieved	4 ± 1	35 ± 4	40 ± 5	
Serum Estradiol (pg/mL)	20 ± 5	150 ± 20	180 ± 25	
Serum Progesterone (ng/mL)	0.5 ± 0.1	1.5 ± 0.3	1.8 ± 0.4	

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM and are representative of preclinical studies with similar oral FSHR agonists.

Experimental Protocols

Experimental Workflow for In Vivo Controlled Ovarian Stimulation



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